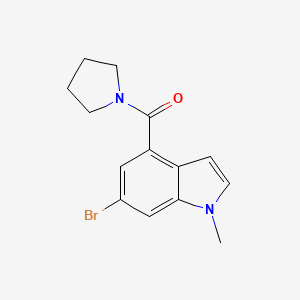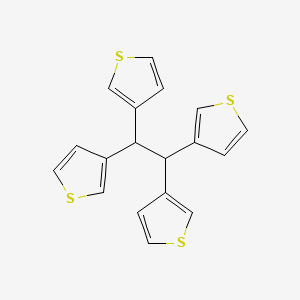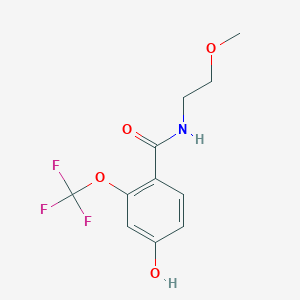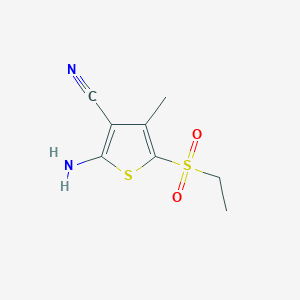
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13BrO3 It is a cyclopropane derivative that features a bromophenoxy group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate typically involves the reaction of 4-bromophenol with a suitable cyclopropane derivative under specific conditions. One common method is the esterification reaction, where 4-bromophenol reacts with methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl trans-2-(4-bromobenzoyl)cyclopropanecarboxylate
- Methyl trans-2-(4-chlorophenoxy)methyl)cyclopropanecarboxylate
- Methyl trans-2-(4-fluorophenoxy)methyl)cyclopropanecarboxylate
Uniqueness
Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropane ring and the bromophenoxy group makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)11-6-8(11)7-16-10-4-2-9(13)3-5-10/h2-5,8,11H,6-7H2,1H3/t8-,11+/m0/s1 |
Clave InChI |
ZFJQAALQZPHHAM-GZMMTYOYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]1COC2=CC=C(C=C2)Br |
SMILES canónico |
COC(=O)C1CC1COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)


![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)





